GANT61
Overview
Description
GANT 61 is a hexahydropyrimidine derivative that selectively inhibits GLI transcription factors in the Hedgehog signaling pathway. It acts downstream of Smoothened to inhibit both GLI1- and GLI2-mediated transcription by preventing their DNA binding . This compound has shown promise in preclinical studies for its ability to inhibit tumor cell proliferation and suppress tumor formation .
Mechanism of Action
Target of Action
GANT61, also known as “2,2’-((2-(pyridin-4-yl)dihydropyrimidine-1,3(2H,4H)-diyl)bis(methylene))bis(N,N-dimethylaniline)” or “NSC136476”, primarily targets the GLI transcription factors . These factors play a crucial role in the Hedgehog (Hh) signaling pathway, which is often activated in various types of cancers .
Mode of Action
This compound acts by inhibiting GLI1 and GLI2-mediated transcription . It does this by preventing the binding of these transcription factors to DNA . This inhibition occurs downstream of Smoothened, another key component of the Hedgehog signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By inhibiting the GLI transcription factors, this compound down-regulates this pathway . This leads to a decrease in the synthesis of endogenous tRNA fragments, which are involved in oncological functions such as cell cycle regulation and death receptor binding . This compound also affects the RNAP III signal pathway and tRNA-Gly-CCC synthesis .
Result of Action
This compound has been shown to effectively inhibit tumor growth in various studies . It induces G2/M cell cycle resting, apoptosis, and autophagy in chondrosarcoma . It also reduces cell viability in Hh-dependent glioblastoma and lung cancer cell lines . Furthermore, it has been found to enhance the effects of chemotherapeutic drugs used in the treatment of neuroblastoma .
Biochemical Analysis
Biochemical Properties
GANT61 plays a crucial role in biochemical reactions by inhibiting GLI transcription factors, which are key components of the Hedgehog signaling pathway. This pathway is essential for various developmental processes and is often dysregulated in cancers. This compound acts downstream of Smoothened to inhibit both GLI1 and GLI2 transcription factors. The compound prevents these transcription factors from binding to DNA, thereby inhibiting their transcriptional activity . This compound interacts with several biomolecules, including GLI1 and GLI2, and its inhibition of these factors leads to reduced expression of target genes involved in cell proliferation and survival .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It has been shown to reduce the viability of colorectal cancer cells by blocking the Wnt/β-catenin and Notch signaling pathways . Additionally, this compound induces cell cycle arrest and autophagy in chondrosarcoma cells by down-regulating the RNAP III signal pathway and tRNA-Gly-CCC synthesis . The compound also sensitizes glioma cells to temozolomide treatment by enhancing DNA damage and decreasing the expression of DNA repair enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GLI transcription factors and preventing their interaction with DNA. This inhibition disrupts the transcription of GLI target genes, leading to reduced cell proliferation and increased apoptosis . This compound also affects other signaling pathways that crosstalk with the Hedgehog pathway, such as the PI3K/AKT and JAK/STAT pathways . The compound’s ability to induce autophagy and apoptosis in cancer cells is mediated through the down-regulation of RNAP III signal pathway and tRNA-Gly-CCC synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over time, this compound has been observed to reduce cell proliferation and induce apoptosis in various cancer cell lines. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo by maintaining its inhibitory effects on GLI transcription factors . The stability and degradation of this compound in solution are less well-documented, and it is recommended to prepare fresh stock solutions before use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice models with RD or RH30 cells xenograft, intraperitoneal injection of this compound at a dosage of 50 mg/kg significantly reduced tumor growth . Higher doses of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety . The compound’s anti-tumor activity is dose-dependent, with higher doses leading to greater inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the Hedgehog signaling pathway. The compound down-regulates the RNAP III signal pathway and tRNA-Gly-CCC synthesis, leading to reduced cell proliferation and increased autophagy . This compound also affects the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival and proliferation . These interactions highlight the compound’s multifaceted role in modulating cellular metabolism and signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with GLI transcription factors facilitates its localization to the nucleus, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its solubility and stability, with higher concentrations observed in tumor tissues compared to normal tissues . The compound’s transport and accumulation are critical for its therapeutic efficacy in cancer treatment.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it inhibits GLI transcription factors. The compound’s ability to bind to GLI1 and GLI2 and prevent their interaction with DNA is essential for its anti-cancer effects . This compound’s localization to the nucleus is facilitated by its interaction with nuclear transport proteins and its ability to penetrate the nuclear membrane . This subcellular localization is crucial for the compound’s function in inhibiting GLI-mediated transcription and inducing apoptosis in cancer cells.
Preparation Methods
GANT 61 can be synthesized through a multi-step process involving the reaction of 2-(dimethylamino)benzaldehyde with 2-(4-pyridyl)acetonitrile, followed by cyclization and reduction steps . The compound is typically purified using chromatographic techniques to achieve high purity levels . Industrial production methods may involve scaling up these synthetic routes while ensuring the maintenance of reaction conditions and purity standards.
Chemical Reactions Analysis
GANT 61 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions can occur at the aromatic rings or the pyrimidine ring, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GANT 61 has a wide range of scientific research applications:
Comparison with Similar Compounds
GANT 61 is unique in its selective inhibition of GLI transcription factors. Similar compounds include:
Cyclopamine: An alkaloid that inhibits the Hedgehog signaling pathway by binding to Smoothened.
Vismodegib: A small molecule inhibitor of Smoothened, used in the treatment of basal cell carcinoma.
Sonidegib: Another Smoothened inhibitor used for similar therapeutic purposes
Compared to these compounds, GANT 61 acts downstream of Smoothened, directly targeting GLI transcription factors, which may provide a more specific inhibition of the Hedgehog signaling pathway .
Properties
IUPAC Name |
2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOGDQTWWCZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329591 | |
Record name | GANT61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500579-04-4 | |
Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GANT61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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